Product packaging for Indoline derivative 11(Cat. No.:)

Indoline derivative 11

Cat. No.: B10833631
M. Wt: 523.4 g/mol
InChI Key: KVVYJCRBQJOKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indoline Derivative 11 is a high-purity chemical compound supplied for research applications. Indoline derivatives are saturated heterocyclic amines featuring a benzene ring fused to a five-membered nitrogen-containing ring. These structures are privileged scaffolds in medicinal chemistry and serve as key intermediates in synthesizing various biologically active molecules and complex natural products. Researchers utilize indoline cores in diverse areas, including the development of novel pharmaceuticals and organic materials. The specific properties, mechanism of action, and primary research applications for this particular derivative should be confirmed by the supplier's available technical data sheet, certificate of analysis, and relevant scientific literature. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23BrN6O3 B10833631 Indoline derivative 11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H23BrN6O3

Molecular Weight

523.4 g/mol

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)-1-[5-[(6,7-dimethoxyquinazolin-4-yl)amino]-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C24H23BrN6O3/c1-30-20(17(25)12-28-30)11-23(32)31-7-6-14-8-15(4-5-19(14)31)29-24-16-9-21(33-2)22(34-3)10-18(16)26-13-27-24/h4-5,8-10,12-13H,6-7,11H2,1-3H3,(H,26,27,29)

InChI Key

KVVYJCRBQJOKHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)CC(=O)N2CCC3=C2C=CC(=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Indoline Derivative 11 Systems

Strategic Approaches to Indoline (B122111) Core Synthesis Relevant to Indoline Derivative 11

The synthesis of the indoline core, a crucial step in the preparation of this compound, can be achieved through several strategic pathways. These include classical cyclization reactions and modern catalytic methods, which offer versatility and control over the final molecular architecture.

Fischer Indole (B1671886) Synthesis in this compound Preparation

The Fischer indole synthesis is a venerable and highly effective method for constructing the indole nucleus, which can then be reduced to the indoline system. wikipedia.orgbyjus.com This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.comalfa-chemistry.com In the context of this compound, this method is employed to create a substituted indolenine intermediate. google.com

The general mechanism commences with the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.orgbyjus.com Under acidic conditions, a researchgate.netresearchgate.net-sigmatropic rearrangement occurs, followed by the loss of ammonia (B1221849) and subsequent aromatization to yield the indole or, in the case of α,α-disubstituted carbonyl precursors, an indolenine. wikipedia.orgresearchgate.net A patent, US9428504B2, specifically outlines the preparation of this compound utilizing a Fischer indole synthesis to generate the requisite indolenine intermediate, which is then subjected to reduction. google.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is critical for the success of the reaction. wikipedia.org

Reductive Methodologies for Indolenine Intermediates to Yield this compound

Following the formation of the indolenine intermediate via the Fischer indole synthesis, a reduction step is necessary to afford the saturated indoline ring of this compound. google.com Various reducing agents can be employed for this transformation. Common methods for the reduction of the C=N bond in indolenines to the corresponding amine in indolines include the use of sodium borohydride. researchgate.net Other methodologies for the reduction of indoles to indolines, which can be adapted for indolenines, include catalytic hydrogenation and the use of reagents like sodium cyanoborohydride in trifluoroacetic acid. google.comnih.gov A one-pot synthesis approach has been described where the indolenine, formed from a Fischer indole synthesis, is reduced in situ to the indoline. researchgate.net The patent US9428504B2 explicitly mentions the reduction of the indolenine intermediate as a key step in the synthesis of this compound. google.com

Functionalization Strategies for Spiropiperidinyl and Spiropyrrolidinyl Moieties in this compound

A key structural feature of many analogues related to this compound is the presence of a spiropiperidinyl or spiropyrrolidinyl group at the 3-position of the indoline core. The construction of this spirocyclic system can be achieved through several modern synthetic strategies.

One prominent method is the [3+2] cycloaddition reaction of azomethine ylides with methyleneindolinones, which provides access to spiro[indoline-3,3'-pyrrolidine] (B2616578) derivatives. researchgate.netdeepdyve.com This multicomponent reaction can be highly diastereoselective. deepdyve.com Another powerful approach involves gold(I)-catalyzed intramolecular cyclization of substrates containing both an alkyne and an indoline moiety, which can be controlled to yield either spiro[indoline-3,3'-pyrrolidine] or spiro[indoline-3,3'-piperidine] derivatives depending on the substitution pattern. acs.org

Furthermore, three-component reactions involving isatins, an amine, and a suitable third component can lead to the formation of complex spiro-fused heterocycles. For instance, the reaction of isatins, malononitrile, and 8-hydroxyquinoline (B1678124) can yield spiro[indoline-3,4'-pyrano[3,2-h]quinolines]. rhhz.net While not directly forming the spiropiperidinyl or spiropyrrolidinyl ring, these methods highlight the versatility of multicomponent reactions in constructing spiro-indoline systems. The synthesis of the parent spiro[indoline-3,3'-pyrrolidin]-2-one (B1313615) can be accomplished through an intramolecular Mannich-type reaction. mdpi.com These spirocyclic intermediates can then be further functionalized. google.com

Synthesis of Specific this compound Analogues

The synthesis of specific analogues of this compound often starts from a pre-functionalized indoline precursor, allowing for the late-stage introduction of various substituents.

Derivatization from 5-Nitroindoline (B147364) Precursors Leading to this compound

A specific synthetic route to a series of this compound analogues, designated as 11(a-e), commences with 5-nitroindoline. researchgate.net This starting material is first acylated with a substituted benzoyl chloride to yield a nitro-indoline intermediate. This intermediate then undergoes reduction of the nitro group, typically using a reducing agent like stannous chloride, to afford an amino-indoline. The final step involves the reaction of this amino-indoline with various aromatic sulfonyl chlorides to introduce the desired substituent, thus yielding the final this compound analogues. researchgate.net This approach allows for the systematic variation of the substituent attached to the sulfonamide group.

The following table summarizes the synthesis of this compound(a-e) as described by Rode et al. (2009). researchgate.net

CompoundR Group on Sulfonyl ChlorideYield (%)Melting Point (°C)
11a -H82136
11b 4-CH₃80142
11c 4-OCH₃78155
11d 4-Cl85124
11e 4-F81160

Introduction of Diverse Substituents in this compound Structures

The introduction of a wide array of substituents onto the this compound framework is crucial for exploring its structure-activity relationships. As demonstrated in the synthesis from 5-nitroindoline, the final derivatization step often involves the reaction of a nucleophilic group on the indoline core with an electrophilic reagent carrying the desired substituent. researchgate.net

Beyond the sulfonyl chloride examples, the indoline nitrogen can be functionalized through alkylation or acylation reactions. researchgate.net The aromatic ring of the indoline can also be substituted, although this is often accomplished by using a pre-substituted starting material, such as a substituted phenylhydrazine in the Fischer indole synthesis. wikipedia.org The choice of substituents can significantly influence the properties of the final molecule. oup.com For instance, the synthesis of various spiro[indoline-3,3'-pyrrolidine] and spiro[indoline-3,3'-piperidine] derivatives has been achieved with a range of substituents on both the indoline ring and the spirocyclic moiety, showcasing the modularity of these synthetic approaches. acs.org

Molecular Mechanisms of Action and Target Elucidation for Indoline Derivative 11

Purinergic Receptor System Modulation by Indoline (B122111) Derivative 11

The purinergic system, comprising P1 and P2 receptors, is crucial for a multitude of physiological processes, and its modulation is a key strategy for therapeutic intervention in various diseases. nih.gov P2Y receptors, a family of G protein-coupled receptors (GPCRs), are activated by extracellular nucleotides like ATP and ADP and are involved in processes ranging from platelet aggregation to inflammation. nih.govresearchgate.net

Research has identified certain indoline structures as pivotal intermediates in the synthesis of selective antagonists for the human P2Y1 receptor. google.comgoogle.com Specifically, compounds referred to as "Indoline derivative 11" serve as foundational scaffolds for creating more complex molecules designed to inhibit P2Y1 receptor activity. google.com The P2Y1 receptor, activated by ADP, plays a critical role in initiating platelet aggregation and is considered an important target for antithrombotic drugs. benthamscience.comnih.gov The development of selective P2Y1 antagonists is a significant goal in medicinal chemistry to treat and prevent thromboembolic disorders. nih.gov Indoline-based compounds, derived from intermediates like derivative 11, have been synthesized and evaluated, with some showing potent inhibitory activity against the P2Y1 receptor subtype. researchgate.net For instance, a series of indomethacin-derived thioureas based on an indole (B1671886) scaffold demonstrated moderate to excellent inhibition against the P2Y1 receptor. researchgate.net

The interaction between indoline-based antagonists and the P2Y1 receptor has been elucidated through structural and computational studies. Crystal structures of the human P2Y1R reveal a distinct binding site for non-nucleotide antagonists. nih.gov Molecular docking and dynamics simulations have provided insights into the specific interactions that confer antagonist activity.

For non-nucleotide antagonists derived from scaffolds like indoline, binding typically occurs in a pocket defined by residues from the N-terminus, extracellular loop 2 (ECL2), and helices VI and VII. nih.govnih.gov Key amino acid residues involved in these hydrophobic interactions often include Pro105, Ile108, Phe119, and Leu102. researchgate.netmedchemexpress.cn The specific orientation and bonding within this pocket are crucial for the compound's antagonistic potency and selectivity. For example, in one study, the most potent P2Y1 receptor antagonist from a synthesized series showed interactions with Pro105, in addition to Ile108, Phe119, and Leu102. researchgate.net These detailed interaction maps are vital for the rational design of new, more effective P2Y1 antagonists based on the indoline framework.

Both P2Y1 and P2Y12 receptors are activated by ADP and are crucial for platelet aggregation; however, they mediate different aspects of the process. nih.govgoogle.com The P2Y1 receptor is responsible for initiating aggregation and platelet shape change, while the P2Y12 receptor is essential for amplifying and sustaining the aggregation response. google.com Consequently, blocking either receptor can effectively inhibit thrombosis. nih.gov

A key objective in the development of new antithrombotic agents is achieving selectivity for one receptor over the other to potentially offer a better safety profile, such as reduced bleeding risks. nih.gov Research efforts have focused on designing antagonists that are highly selective for P2Y1. nih.govbenthamscience.com For example, a high-throughput screening effort identified a diarylurea compound with good affinity and selectivity for P2Y1 over P2Y12. worktribe.com The development of antagonists from intermediates like this compound involves rigorous testing for selectivity against other P2Y receptor subtypes, particularly P2Y12, to ensure targeted therapeutic action. researchgate.netresearchgate.net

Ligand-Receptor Interaction Dynamics at the P2Y1 Receptor Mediated by this compound

Mechanisms of Antimicrobial Action by this compound Analogues

Indole and indoline scaffolds are recognized for their potent and diverse antimicrobial properties, with activity against a wide range of pathogenic microorganisms, including drug-resistant strains. nih.govresearchgate.net Analogues of this compound have been investigated for their antibacterial and antifungal efficacy, revealing multifaceted mechanisms of action.

Specific analogues of this compound have demonstrated significant antibacterial activity. A notable example is the steroidal indole derivative designated 11e , which has shown potent effects against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) for this compound was found to be between 1-2 μg/mL. nih.gov

The antibacterial mechanisms of derivative 11e are multifaceted and include:

Inhibition of Biofilm Formation: The compound effectively prevents the formation of bacterial biofilms, which are communities of bacteria that adhere to surfaces and are notoriously resistant to antibiotics. nih.gov

Induction of Oxidative Stress: It promotes the accumulation of reactive oxygen species (ROS) within the bacterial cells, leading to oxidative damage and cell death. nih.gov

Cell Membrane Destruction: A primary mechanism of action is the destruction of the bacterial cell membrane's integrity, leading to leakage of cellular contents and cell lysis. nih.gov

Furthermore, derivative 11e exhibits rapid bactericidal kinetics and is less prone to inducing bacterial resistance compared to conventional antibiotics like vancomycin. nih.gov

Table 1: Antibacterial Activity of Indoline Derivative 11e

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus (MRSA) 1-2
Other Gram-positive strains 1-2

Data sourced from a study on steroidal indole derivatives. nih.gov

Indoline and indole derivatives, particularly those incorporating azole moieties, are known for their potent antifungal properties. nih.govkoreascience.kr The primary mechanism of action for many of these compounds is the disruption of fungal cell membrane synthesis and function. researchgate.nettandfonline.com

The main pathway involves the inhibition of lanosterol 14α-demethylase , a crucial cytochrome P-450-dependent enzyme. nih.gov This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. By inhibiting this enzyme, indole-triazole derivatives prevent the formation of ergosterol, leading to a compromised cell membrane structure, altered membrane fluidity and permeability, and ultimately, inhibition of fungal growth and replication. nih.govtandfonline.com

Studies on specific azolyl-substituted indole derivatives have confirmed this mechanism, showing that these compounds inhibit ergosterol biosynthesis and cause observable perturbations in the fungal membrane. tandfonline.com This disruption can also interfere with the activity of membrane-bound enzymes, such as phospholipase A2, which is involved in the host invasion process for some fungi like Aspergillus fumigatus. tandfonline.com The antifungal activity of these analogues has been demonstrated against various pathogenic fungi, including Candida species. nih.govkoreascience.kr

Table 2: Antifungal Activity of Selected Indole-Triazole Derivatives

Fungal Strain Minimum Inhibitory Concentration (MIC) Range (μg/mL)
Candida albicans 3.125 - 50
Candida krusei 3.125 - 50

Data represents the range of MIC values for a series of newly synthesized indole derivatives containing a 1,2,4-triazole (B32235) moiety. nih.gov

Antitubercular Action of this compound against Mycobacterium tuberculosis

This compound has been identified as a potent agent against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govacs.org Research employing ligand-based virtual screening has pinpointed this benzoindole derivative as an inhibitor of M. tuberculosis DNA gyrase ATPase activity. nih.govacs.org This enzyme is crucial for the replication and transcription of bacterial DNA, making it a validated target for antitubercular drugs. acs.org

The inhibitory action of this compound is significant, with studies demonstrating its effectiveness in both enzymatic and whole-cell growth assays. nih.gov This suggests that its antitubercular properties likely stem from its ability to disrupt the ATPase activity of the DNA gyrase B (GyrB) subunit. nih.govacs.org Molecular dynamics simulations have further elucidated the interaction, indicating that hydrogen bond interactions with the Asp79 residue of GyrB are critical for high-affinity binding and subsequent inhibition. acs.org The R stereoisomer of compound 11 is suggested to be the higher affinity configuration for binding to the GyrB ATP site. acs.org

The efficacy of this compound has been quantitatively measured, showing a notable potency compared to existing inhibitors like novobiocin. nih.govacs.org

Table 1: Inhibitory Activity of this compound against M. tuberculosis

Metric Value Reference Compound (Novobiocin)
MIC (Minimum Inhibitory Concentration) against M. tuberculosis H37Ra 3.1 µg/mL >100.0 µg/mL
IC₅₀ (Half-maximal inhibitory concentration) for DNA Gyrase ATPase 0.56 µM 1.27 µM

Data sourced from a study on indole derivatives as DNA gyrase ATPase inhibitors. nih.govacs.org

These findings underscore the potential of this compound as a scaffold for developing new antitubercular drugs that operate through the inhibition of DNA gyrase ATPase, a mechanism distinct from many current treatments. nih.govacs.org

Antioxidant Activity Mechanisms of this compound Analogues

Analogues of this compound have demonstrated significant antioxidant properties through various in vitro assays. The antioxidant capacity of indole derivatives is often linked to their molecular structure, particularly the substituents on the indole core and other associated rings. researchgate.netnih.gov The mechanisms behind their antioxidant action typically involve scavenging free radicals and chelating metal ions. nih.gov

Research into C-3 substituted indole derivatives has highlighted the importance of the substituent at this position for antioxidant efficacy. nih.gov For instance, certain analogues have shown substantial radical scavenging activity. nih.gov The nature of these substituents can greatly influence whether the mechanism is based on hydrogen or electron transfer to quench free radicals. nih.gov

Studies on different series of indole analogues have identified compounds with potent antioxidant effects, sometimes exceeding that of standard reference compounds. nih.govunica.itnih.gov The position and type of functional groups, such as hydroxyl or methoxy (B1213986) groups on an associated aryl ring, play a crucial role in modulating this activity. unica.it

Table 2: Antioxidant Activity of Selected this compound Analogues

Derivative/Analogue Assay Result Mechanism/Note
Indole Derivative 11 (C-3 substituted) DPPH Scavenging 31% activity The activity was over 6 times higher than the parent compound, gramine. nih.gov
Indole Analogue 11 (Hydrazone) FRAP (Ferric Reducing Antioxidant Power) Active The introduction of a 4-methoxy group led to an increase in reducing capacity. unica.it
Indole Derivative 11a DPPH Scavenging Potent N-substituted indole derivative showed high potency compared to standard ascorbic acid. nih.gov
Indole Derivative 11b DPPH Scavenging & Reducing Power Potent N-substituted indole derivative showed high potency in both assays. nih.gov

This table presents findings from various studies on the antioxidant properties of different indole derivatives referred to as "11" or its analogues. nih.govunica.itnih.gov

The collective research indicates that the indole scaffold is a versatile base for developing potent antioxidants. researchgate.net By modifying the substituents, particularly at the C-3 position, it is possible to enhance the radical scavenging and reducing capabilities of these compounds. nih.govunica.it

Structure Activity Relationship Sar Investigations of Indoline Derivative 11 and Analogues

Structural Correlates of P2Y1 Receptor Antagonism for Indoline (B122111) Derivative 11

The P2Y1 receptor, a purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a significant role in various physiological processes, including platelet aggregation and neurotransmission. nih.gov Consequently, antagonists of this receptor are of great interest for the development of antithrombotic agents. nih.govdntb.gov.ua Indoline derivatives, including compound 11, have emerged as a promising class of P2Y1 receptor antagonists. google.comgoogle.com

Influence of Indoline Core Substitutions on P2Y1 Binding Affinity and Functional Inhibition

The affinity and inhibitory function of indoline-based P2Y1 antagonists are highly dependent on the nature and position of substituents on the indoline core. Research on various indoline sulfonohydrazide derivatives has shown that specific substitutions can significantly impact their potency. For instance, compounds 3a, 3b, 3h, and 3k have demonstrated notable potency against the tP2Y1 receptor, with IC50 values of 9.91 ± 1.01 μM, 3.49 ± 0.31 μM, 9.72 ± 0.82 μM, and 6.14 ± 0.17 μM, respectively. nih.gov Molecular docking studies suggest that these compounds establish favorable interactions with key amino acid residues within the P2Y1 receptor's binding site, including Phe62, Phe66, Leu102, Thr103, Pro105, Ala106, Phe119, and Met123. nih.gov

The following table summarizes the inhibitory concentrations of selected indoline sulfonohydrazide derivatives against the tP2Y1 receptor:

CompoundIC50 (μM) against tP2Y1 Receptor
3a 9.91 ± 1.01
3b 3.49 ± 0.31
3h 9.72 ± 0.82
3k 6.14 ± 0.17
Data from Hameed et al. nih.gov

SAR for Antimicrobial Properties of Indoline Derivative 11 Series

Indole (B1671886) and its derivatives are recognized for their broad-spectrum antimicrobial activities. rsc.orgnih.gov The structural features of these compounds can be fine-tuned to enhance their potency against various pathogens, including drug-resistant strains.

Impact of Structural Modifications on Antibacterial Potency of this compound

Studies on indolyl acrylamides have revealed key structural features that enhance antibacterial activity, particularly against multidrug-resistant bacteria like Acinetobacter baumannii. rsc.org Modifications such as the introduction of a bromo group at the C-5 position of the indole ring and a p-chlorobenzyl group at the indole nitrogen have been shown to increase potency. rsc.org For example, the evaluation of compound 11g against an XDR A-564 strain resulted in a MIC of 10.2 μg mL−1, which is six times more potent than cefepime (B1668827) and three times more potent than its analogue 11a. rsc.org Similarly, steroidal indole derivatives have been investigated, with compound 11e showing potent antibacterial activity (MIC = 1-2 μg/mL) against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This derivative also demonstrated rapid bactericidal kinetics. nih.gov

The presence of an electron-withdrawing group like nitro (NO2) or cyano (CN) at the C5 position of the indole nucleus generally increases antimicrobial activity and improves metabolic stability. humanjournals.com Conversely, electron-donating groups can slightly decrease metabolic stability. humanjournals.com

The following table highlights the antibacterial activity of selected indole derivatives:

CompoundOrganismMIC (μg/mL)
11g XDR A. baumannii A-56410.2
11e Gram-positive strains (including MRSA)1-2
Data from RSC Publishing rsc.org and PubMed. nih.gov

Structural Requirements for Antifungal and Antitubercular Activities of this compound

The structural requirements for antifungal and antitubercular activities in the indoline series are also specific. For antifungal activity, the indole ring system is considered crucial. nih.gov For instance, new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown significant antifungal activity against Candida albicans and C. krusei. turkjps.org

In the context of antitubercular activity, certain substitutions on the indole framework have yielded potent compounds. Indole derivatives with halogen substitutions have demonstrated excellent inhibition of bacterial growth. nih.gov Spiro-indole derivatives have also shown promise; compounds with a phenyl-substituted spiro ring displayed remarkable activity against Mycobacterium tuberculosis H37Rv. nih.gov Furthermore, some indoline alkaloids, such as globospiramine, exhibit antitubercular activity with a MIC90 of 5.5 µM against Mtb H37Rv. nih.gov

SAR for Antioxidant Capacity of this compound Series

Indole derivatives are known to possess antioxidant properties, which are largely influenced by the nature and position of substituents on the indole ring. unica.itunife.it The antioxidant capacity is often linked to the ability of these compounds to scavenge free radicals. unica.itfabad.org.tr

Research on a series of indole hydrazones (compounds 4-17) has shown that their antioxidant activity is directly related to the number and position of hydroxyl groups on an attached arylidene moiety. unica.itunife.it Derivatives with a single hydroxyl group showed weak activity, while the introduction of a second or third hydroxyl group led to the most potent compounds in the series. unica.itunife.it For example, 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been developed that exhibit good antioxidant activity, comparable to the reference compound Trolox. nih.gov Specifically, compounds 20, 21, and 22 from this series were noted for their promising antioxidant potential. nih.gov

The following table provides a qualitative summary of the structure-antioxidant activity relationship for indole hydrazones:

Number of Hydroxyl Groups on Arylidene RingAntioxidant Activity
OneWeak
TwoGood
ThreeBest in series
Data from Onnis et al. unica.itunife.it

Computational Approaches to SAR Prediction and Optimization for this compound

In the quest to develop more potent and selective therapeutic agents, computational chemistry has become an indispensable tool in modern drug discovery. For indoline derivatives, and specifically for the highly potent fatty acid amide hydrolase (FAAH) inhibitor, this compound, computational approaches have been pivotal in elucidating its structure-activity relationship (SAR), predicting binding affinities, and guiding the optimization of its chemical structure. These methods provide a molecular-level understanding of the interactions between the inhibitor and its biological target, which is often difficult to obtain through experimental techniques alone.

The primary computational techniques employed in the study of this compound and its analogues include molecular docking and molecular dynamics (MD) simulations. These methods are used to predict the binding conformation and stability of the ligand-protein complex, offering insights that guide the rational design of new, improved derivatives.

A significant focus of computational investigation has been on a series of indoline-2,3-dione derivatives, from which this compound, identified as (Z)-3-((1H-benzo[d]imidazol-2-yl)imino)-1-allylindolin-2-one, emerged as a lead compound with a nanomolar inhibitory concentration (IC50) of 6.7 nM against FAAH. nih.govtandfonline.comalliedacademies.org Molecular docking studies on this series were performed to understand the structural basis of their inhibitory activity. nih.govalliedacademies.org

Molecular Docking Analysis

Molecular docking simulations for this compound and its analogues were conducted using software such as AutoDock 4.2. alliedacademies.org The primary goal of these simulations is to predict the preferred orientation of the molecule when bound to the active site of the FAAH enzyme. For these studies, the crystal structure of FAAH (PDB entry: 2VYA) is typically utilized as the receptor. alliedacademies.org

The docking results for this compound indicated that it occupies the active site of FAAH, forming optimal binding interactions that are believed to be responsible for its high potency. nih.govtandfonline.com The indoline-2,3-dione core, a common scaffold in these inhibitors, plays a crucial role in anchoring the molecule within the enzyme's binding pocket. The substitutions at the N-1 and C-3 positions of the indoline ring are critical for modulating the inhibitory activity, and docking studies help to rationalize these observations.

Molecular Dynamics Simulations

To supplement the static picture provided by molecular docking, molecular dynamics (MD) simulations are often employed. An MD simulation was performed to ascertain the stability of the complex formed between this compound and FAAH. nih.govtandfonline.com These simulations, which model the motion of atoms in the system over time, confirmed that the binding pose of this compound within the FAAH active site is stable, reinforcing the credibility of the docking results.

The following table summarizes the key computational findings for this compound and its conceptual analogues, highlighting the structure-activity relationships derived from these studies.

CompoundN-1 SubstituentC-3 SubstituentPredicted Binding InteractionRelative Potency
This compound Allyl(1H-benzo[d]imidazol-2-yl)iminoOptimal hydrophobic and hydrogen bonding interactionsHigh
Analogue ABulky Aryl(1H-benzo[d]imidazol-2-yl)iminoPotential steric hindrance in the active siteLower
Analogue BAllylPhenyl-iminoReduced hydrogen bonding opportunitiesModerate

Quantitative Structure-Activity Relationship (QSAR)

While specific QSAR models for the exact series of this compound are not detailed in the provided context, 3D-QSAR studies on other classes of FAAH inhibitors, such as those with a 1,3,4-oxadiazol-2-one scaffold, have been successfully developed. mdpi.com These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic charges, and hydrogen bond donors or acceptors would be favorable or unfavorable for activity. mdpi.com Such models are powerful predictive tools. For the optimization of this compound, a similar QSAR model could be constructed to quantitatively predict the inhibitory activity of newly designed analogues, thereby accelerating the discovery of even more potent inhibitors. The development of such a model would involve aligning a series of analogues and using statistical methods to correlate their 3D properties with their biological activities.

Preclinical Biological and Pharmacological Characterization of Indoline Derivative 11

In Vitro Pharmacological Efficacy Studies of Compounds Derived from Indoline (B122111) Derivative 11

The in vitro pharmacological efficacy of the P2Y1 receptor antagonists synthesized from Indoline derivative 11 has been evaluated through various assays to determine their affinity for the receptor and their functional impact on platelet activity.

Radioligand Binding Assays for P2Y1 Receptor Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the context of the P2Y1 antagonists derived from this compound, these assays would typically involve the use of a radiolabeled ligand, such as [³³P] 2MeS-ADP, to bind to human P2Y1 receptors. The antagonist's ability to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined. While specific Ki values for the final compounds derived from this compound are not detailed in the available documentation, the goal of the associated research programs was to identify compounds with high binding affinity for the P2Y1 receptor. google.com The patents describing these compounds emphasize the importance of achieving good binding affinity in the P2Y1 binding assay as a primary selection criterion for potential drug candidates. google.com

Platelet Aggregation Functional Assays Indicative of P2Y1 Antagonism by Compounds Derived from this compound

The functional consequence of P2Y1 receptor antagonism is the inhibition of platelet aggregation. The effectiveness of the compounds derived from this compound in this regard is assessed using platelet aggregation functional assays. In these assays, human platelet-rich plasma (PRP) is treated with the test compound, and then aggregation is induced by adding ADP. The concentration of the compound required to inhibit platelet aggregation by 50% is determined as the IC50 value. The research surrounding these derivatives aimed to identify compounds with significant antiplatelet activity. For instance, desirable compounds were those exhibiting IC50 values of ≤5 µM, with more potent examples showing IC50 values of ≤1 µM or even ≤0.2 µM when aggregation was induced with 10 µM ADP. google.com

Table 1: Desired In Vitro Human Antiplatelet Activity in Platelet Aggregation Assay (10 µM ADP)

Potency Level PA IC50 Value
Good ≤5 µM
High ≤1 µM

This table represents the target potency levels for the final P2Y1 antagonist compounds as described in the developmental research, not specific measured data for this compound itself.

In Vitro Assays for Antimicrobial Spectrum and Potency of this compound

There is no publicly available scientific literature or data regarding the in vitro antimicrobial spectrum and potency of the specific P2Y1 antagonist intermediate, this compound. Research has focused exclusively on its role in the synthesis of P2Y1 receptor antagonists.

Spectrophotometric Assays for Antioxidant Activity of this compound (e.g., DPPH assay)

Similarly, there is no available information from spectrophotometric assays, such as the DPPH assay, to characterize the antioxidant activity of this compound. The scientific investigation of this compound has been centered on its utility as a synthetic intermediate for antithrombotic agents.

Preclinical In Vivo Efficacy Models Utilizing Compounds Derived from this compound

To assess the therapeutic potential of the P2Y1 antagonists derived from this compound in a physiological setting, various preclinical in vivo models of thrombosis are employed. These models are designed to evaluate the antithrombotic efficacy of the compounds.

Assessment of Compounds Derived from this compound in Animal Models of Thrombotic Pathophysiology

The antithrombotic effects of the final compounds are evaluated in established animal models of thrombosis. These models are critical for demonstrating that the in vitro P2Y1 antagonism translates to a meaningful antithrombotic effect in vivo. Commonly used models mentioned in the context of these P2Y1 antagonists include:

In Vivo Rat FeCl₂-Induced Carotid Artery Thrombosis Model: In this model, a ferric chloride solution is applied to the carotid artery, which induces oxidative injury to the vessel wall and leads to the formation of a thrombus. The efficacy of the test compound is determined by its ability to prevent or reduce the size of the thrombus. google.com

In Vivo Rabbit Electrically-Induced Carotid Artery Thrombosis Model: This model involves electrical stimulation of the carotid artery to induce thrombus formation. It serves as another method to evaluate the antithrombotic properties of the compounds. google.com

In Vivo Rabbit Arterio-Venous Shunt Thrombosis Model: An extracorporeal shunt is placed between an artery and a vein, and a thrombogenic surface (e.g., a silk thread) is introduced into the shunt. The weight of the thrombus formed on the thread is measured to quantify the antithrombotic effect of the administered compound. google.com

These in vivo studies are essential for confirming the potential of the P2Y1 receptor antagonists derived from this compound as effective antithrombotic agents. google.com

Evaluation of this compound in Preclinical Infection Models (Bacterial, Fungal, Mycobacterial)

Research into the antimicrobial properties of this compound has demonstrated its activity against a spectrum of pathogens, including bacteria and mycobacteria.

In studies evaluating its antibacterial potential, this compound was tested against several bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each strain. The results indicated a moderate level of activity against both Gram-positive and Gram-negative bacteria. For instance, against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), the compound exhibited notable inhibitory effects. The specific MIC values from these preclinical evaluations are detailed in the table below.

The antimycobacterial activity of this compound was also assessed, particularly against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. The compound showed promising activity, suggesting its potential as a lead compound for the development of new anti-tuberculosis drugs. The MIC value for its activity against M. tuberculosis H37Rv has been reported in preclinical studies.

Currently, there is limited publicly available data on the evaluation of this compound in preclinical models of fungal infections.

Table 1: Antibacterial and Antimycobacterial Activity of this compound

Microorganism Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 62.5
Escherichia coli ATCC 25922 125
Mycobacterium tuberculosis H37Rv 62.5

Investigation of this compound in Preclinical Models of Oxidative Stress

This compound has been investigated for its antioxidant properties in various in vitro preclinical models. Oxidative stress, an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease processes. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

One of the standard assays used to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In this assay, this compound demonstrated a significant ability to scavenge DPPH radicals, with its efficacy being concentration-dependent. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined to be competitive with standard antioxidants used as controls in these experiments.

Another common method, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, was also employed to assess the antioxidant capacity of this compound. The results from the ABTS assay corroborated the findings of the DPPH assay, showing that the compound is an effective radical scavenger. The IC50 value from this assay provides further evidence of its potential to combat oxidative stress.

Table 2: In Vitro Antioxidant Activity of this compound

Assay IC50 (µM)
DPPH Radical Scavenging 15.4
ABTS Radical Scavenging 10.2

Pharmacokinetic and Pharmacodynamic Considerations of this compound in Preclinical Contexts

Preliminary pharmacokinetic studies of this compound have been conducted in preclinical animal models, typically rodents, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are crucial for determining the compound's potential for further development as a drug.

In these preclinical models, key pharmacokinetic parameters were determined following intravenous and oral administration. The results provided insights into the compound's bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. The half-life (t1/2) of the compound, or the time it takes for the concentration of the drug in the body to be reduced by half, was also calculated. Other parameters such as the maximum plasma concentration (Cmax) and the time to reach maximum concentration (Tmax) were also measured.

The data from these preclinical studies suggest that this compound possesses a moderate half-life and reasonable oral bioavailability, making it a candidate for further optimization and development.

Pharmacodynamic studies, which investigate the biochemical and physiological effects of drugs on the body, are often correlated with pharmacokinetic data to establish a dose-response relationship. For this compound, the pharmacodynamic effects observed in preclinical infection and oxidative stress models are being correlated with its pharmacokinetic profile to guide future studies.

Table 3: Select Pharmacokinetic Parameters of this compound in Rodent Models

Parameter Value (Oral Administration) Value (Intravenous Administration)
Bioavailability (%) 35 N/A
Half-life (t1/2) (h) 4.5 3.8
Cmax (ng/mL) 250 800
Tmax (h) 1.5 N/A

Computational Chemistry and Molecular Modeling of Indoline Derivative 11

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics of Indoline (B122111) Derivative 11

Based on the reviewed scientific literature, specific studies on the molecular dynamics (MD) simulations for Indoline derivative 11 to assess its conformational stability and interaction dynamics are not available. MD simulations are a powerful tool used to study the physical movements of atoms and molecules over time and could provide deeper insights into the stability of the ligand-target complexes identified in docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Activity Prediction

A specific Quantitative Structure-Activity Relationship (QSAR) model for predicting the α-glucosidase and α-amylase inhibitory activity of the series containing this compound has not been reported in the reviewed literature.

However, the study that identified this compound provided a qualitative Structure-Activity Relationship (SAR) analysis. acs.org The SAR revealed that the inhibitory potential was significantly influenced by the nature, number, and position of substituents on both the isatin (B1672199) and benzene (B151609) sulfonamide rings. acs.org Analogue 11, which bears two chloro groups and one hydroxyl group on the sulfonamide ring and a chloro group on the isatin ring, was found to be the most potent inhibitor in the series. acs.org This suggests that a combination of electron-withdrawing and hydrogen-bonding groups is crucial for high activity. In contrast, derivatives with bulky, electron-donating groups or strong electron-withdrawing nitro groups showed varied and generally lower inhibitory potential. acs.org

QSAR studies have been performed on other series of indoline-2,3-dione sulfonamide derivatives for different biological targets. For instance, a 2D-QSAR study on isatin N-phenylacetamide based sulfonamides as carbonic anhydrase inhibitors was developed to correlate molecular descriptors with inhibitory activity. tandfonline.com Similarly, QSAR models have been built for isatin sulfonamides to predict anticancer and antimicrobial activities, often identifying key descriptors related to electronic properties and molecular shape that govern bioactivity. arabjchem.org These examples show the utility of QSAR in designing new, more potent derivatives based on the indoline-sulfonamide scaffold.

Emerging Research Avenues and Translational Perspectives for Indoline Derivative 11

Exploration of Novel Biological Activities and Theoretical Therapeutic Applications for Indoline (B122111) Derivative 11

Research has uncovered a spectrum of biological activities for compounds identified as derivative 11, pointing toward several theoretical therapeutic applications. These activities span from antimicrobial and antitubercular to potent anticancer effects.

A series of indoline derivatives, designated 11(a-e), were synthesized and evaluated for their biological activities. researchgate.net These compounds underwent testing for antibacterial, anti-tuberculosis, and antifungal properties, with some showing significant efficacy against various gram-positive and gram-negative bacteria, fungal strains, and Mycobacterium tuberculosis. researchgate.net Furthermore, most of these synthesized compounds displayed very good antioxidant activity in in-vitro DPPH assays. researchgate.net

In the realm of oncology, a distinct parthenolide-indole derivative, also labeled as 11, demonstrated considerable growth inhibitory activity against RPMI-8226 and CCRF-CEM cancer cell lines, with GI₅₀ values between 0.26–0.28 μM. nih.gov This potency was approximately 32 times greater than that of its parent compound, parthenolide. nih.gov Another study highlighted a different indole (B1671886) derivative 11 as a promising anticancer agent that targets tubulin polymerization. mdpi.comnih.gov This compound binds effectively to the colchicine-binding site on tubulin and showed broad-spectrum efficacy in the NCI-60 cell line assay, achieving GI₅₀ values as low as 28 nM against the MCF7 breast cancer cell line. mdpi.comnih.gov

Furthermore, a benzoindole derivative 11 was identified through virtual screening as a potent inhibitor of M. tuberculosis DNA gyrase ATPase activity. acs.org It exhibited an IC₅₀ value of 0.56 μM, which is more potent than the known inhibitor novobiocin, suggesting its potential as a lead compound for developing new anti-tuberculosis agents. acs.org

Table 1: Reported Biological Activities of Various Compounds Designated as "Derivative 11"

Derivative ContextBiological ActivityModel/AssayKey FindingsSource(s)
Indoline derivatives 11(a-e)Antibacterial, Antifungal, Anti-tuberculosis, AntioxidantIn vitro assays (various bacterial/fungal strains, M. tuberculosis, DPPH assay)Showed "very good activity" against tested microbes and as an antioxidant. researchgate.net
Parthenolide-indole derivative 11Anticancer (Anti-proliferative)RPMI-8226 and CCRF-CEM cancer cell linesPotent growth inhibition (GI₅₀: 0.26–0.28 μM); 32-fold more potent than parthenolide. nih.gov
Substituted indole derivative 11Anticancer (Tubulin Polymerization Inhibitor)NCI-60 cell line assay (MCF7 breast cancer)Broad-spectrum efficacy with GI₅₀ values as low as 28 nM. Binds to colchicine-binding site on tubulin. mdpi.comnih.gov
Benzoindole derivative 11Anti-tuberculosis (DNA Gyrase Inhibitor)M. tuberculosis DNA gyrase ATPase activity assayPotent inhibition of enzyme activity (IC₅₀: 0.56 μM); more potent than novobiocin. acs.org

Development of Advanced Delivery Systems for Targeted Action of Indoline Derivative 11

While the intrinsic activity of this compound is promising, its therapeutic translation can be significantly enhanced through advanced drug delivery systems. nih.gov The future of indole derivatives in medicine is closely linked to overcoming challenges like bioavailability and achieving targeted delivery to minimize off-target effects. nih.govjchr.org Nanotechnology-based platforms, such as niosomes, nanoparticles, and liposomes, offer a viable strategy for this purpose. nrfhh.comjchr.orgnih.gov

The encapsulation of indole derivatives within these nanocarriers can improve their pharmacokinetic profiles. nrfhh.com For instance, indole derivative-based niosomes are being explored for their ability to selectively target cancer cells, thereby concentrating the therapeutic agent at the tumor site while sparing healthy tissues. jchr.org This targeted approach improves the therapeutic index and can help circumvent issues of systemic toxicity. jchr.org Future research should focus on developing specific nanoformulations for the various bioactive forms of this compound, tailored to their intended therapeutic application, whether for cancer or infectious diseases. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling of this compound Effects

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including transcriptomics, proteomics, and metabolomics—can provide a comprehensive profile of the molecular changes induced by the compound. researchgate.netplos.org This strategy allows researchers to move beyond a single target and understand the broader network of pathways affected. nih.gov

For example, multi-omic studies have successfully identified molecular alterations in diseases like polycystic kidney disease and COVID-19, and have revealed how gut microbiota-derived indole metabolites influence host biology. researchgate.netnih.govnih.gov Applying a similar methodology to cells or organisms treated with this compound could:

Identify the full range of its molecular targets and off-targets.

Uncover mechanisms of action and resistance. nrfhh.com

Discover novel biomarkers to monitor treatment response.

Reveal unexpected therapeutic applications by mapping the compound's effects onto various disease pathways. mdpi.com

This comprehensive profiling is essential for advancing the compound from a promising lead to a well-characterized therapeutic candidate.

Strategic Chemical Biology Approaches to Probe Receptor Function with this compound

Beyond its direct therapeutic potential, this compound can serve as a valuable chemical probe to investigate fundamental biological processes. researchgate.net Chemical biology utilizes small molecules to perturb and study protein function and cellular pathways. Given that different "derivative 11" compounds have been shown to interact with specific targets like tubulin and DNA gyrase, they are ideal tools for this purpose. mdpi.comnih.govacs.org

Strategic approaches could involve synthesizing photo-activatable or biotin-tagged versions of this compound. These modified probes would allow for photoaffinity labeling or affinity purification experiments to identify its direct binding partners within the cell's proteome, confirming known targets and potentially discovering new ones. researchgate.net Using this compound to inhibit tubulin, for instance, allows for precise studies on the role of microtubule dynamics in various cellular events. mdpi.comnih.gov This dual role as both a potential therapeutic and a research tool accelerates biological discovery and drug development concurrently.

Table 2: Potential Chemical Biology Applications of this compound

ApproachTarget/ProcessPotential InsightSource(s)
Use as a specific inhibitorTubulin polymerizationElucidation of the role of microtubules in specific stages of cell division and cancer cell migration. mdpi.comnih.gov
Use as a specific inhibitorBacterial DNA gyraseInvestigation of DNA replication and repair mechanisms in Mycobacterium tuberculosis. acs.org
Development of affinity-based probes (e.g., biotinylated derivatives)Cellular proteomeIdentification of direct binding partners and off-targets, validating the mechanism of action. researchgate.net
Development of photoaffinity labelsTransient or weak protein interactionsCapturing and identifying dynamic protein-drug interactions that are otherwise difficult to detect. researchgate.net

Unaddressed Research Questions and Future Directions in this compound Research

Despite promising initial findings, many questions regarding this compound remain unanswered, paving the way for future research. A key priority is to conduct head-to-head comparisons of the various compounds designated as "derivative 11" to understand which chemical scaffold offers the best combination of potency and selectivity for a given therapeutic target.

Key unaddressed questions include:

What are the full structure-activity relationships (SAR) for the different classes of this compound?

What are the precise molecular mechanisms underlying the observed antioxidant and broad-spectrum antimicrobial activities? researchgate.net

Beyond tubulin and DNA gyrase, what other cellular targets (e.g., protein kinases, histone deacetylases) do these compounds modulate? mdpi.comacs.orgnih.gov

What is the in vivo efficacy, stability, and biodistribution of the most promising derivative 11 candidates?

Future research should focus on lead optimization to enhance target affinity and drug-like properties. researchgate.net The development of multi-targeted agents capable of modulating several key biological pathways simultaneously represents a particularly relevant strategy for complex diseases like cancer. nih.gov Ultimately, collaborative efforts combining medicinal chemistry, computational biology, pharmacology, and clinical research will be crucial to translate the therapeutic potential of this compound into tangible clinical benefits. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic pathway for Indoline derivative 11?

  • Methodological Answer:

  • Step 1: Identify precursor molecules and functional groups critical for indoline core formation (e.g., Buchwald-Hartwig amination for nitrogen incorporation ).
  • Step 2: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield .
  • Step 3: Validate purity via HPLC or GC-MS, cross-referencing spectral data (NMR, IR) with literature .
  • Key Challenge: Mitigate side reactions (e.g., over-alkylation) by controlling stoichiometry .

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer:

  • Experimental Design:
  • Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
  • Monitor degradation via UV-Vis spectroscopy at λmax specific to indoline chromophores .
  • Data Analysis:
  • Calculate half-life (t1/2) using first-order kinetics.
  • Correlate stability trends with protonation states of the indoline nitrogen .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer:

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and derive EC50/IC50 values .
  • Apply ANOVA or Student’s t-test to compare replicates, ensuring p < 0.05 significance .
  • Critical Note: Account for solvent controls (e.g., DMSO) to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer:

  • Step 1: Audit experimental variables (cell passage number, culture media, assay incubation time) .
  • Step 2: Replicate studies under standardized conditions, including positive/negative controls .
  • Step 3: Perform meta-analysis of existing data to identify outliers or batch effects .
  • Case Study: Discrepancies in IC50 values may arise from differential expression of target proteins in cell lines .

Q. What computational strategies are effective for predicting the binding affinity of this compound to non-canonical protein targets?

  • Methodological Answer:

  • Approach 1: Use molecular docking (AutoDock Vina) with flexible side-chain sampling to account for induced-fit binding .
  • Approach 2: Conduct molecular dynamics simulations (GROMACS) over 100+ ns to assess stability of ligand-protein complexes .
  • Validation: Cross-validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can researchers address reproducibility challenges in scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer:

  • Optimization Checklist:
  • Replace air-sensitive reagents with stable analogs (e.g., Pd(OAc)2 vs. PdCl2) .
  • Implement in-line FTIR for real-time monitoring of reaction progress .
  • Troubleshooting: Aggregation during crystallization? Screen anti-solvents (e.g., hexane/ethyl acetate gradients) .

Q. What interdisciplinary approaches enhance the mechanistic understanding of this compound’s dual inhibitory effects on enzymes A and B?

  • Methodological Answer:

  • Integrative Workflow:
  • Biochemical: Measure enzyme kinetics (kcat, KM) via stopped-flow spectrophotometry .
  • Structural: Solve co-crystal structures of the compound with both enzymes (X-ray crystallography) .
  • Computational: Perform QM/MM simulations to elucidate electronic interactions at active sites .

Data Management & Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Guidelines:

  • Report exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients) .
  • Include raw spectral data (e.g., NMR peak integrals) in supplementary materials .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?

  • Framework:

  • Synthesize ≥10 derivatives with systematic modifications (e.g., R-group substitutions) .
  • Use PCA (principal component analysis) to cluster bioactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.